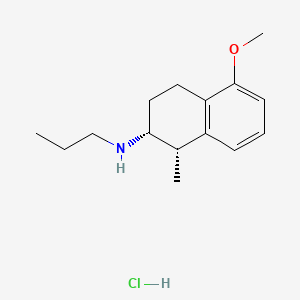
4-エチニル-N-エチル-1,8-ナフタレンイミド
説明
Click-activated fluorescent probe. Enables imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids.
科学的研究の応用
細胞イメージングにおける蛍光プローブ
4-エチニル-N-エチル-1,8-ナフタレンイミド: は、細胞イメージングで広く用いられているクリック活性化蛍光プローブです 。これは、細胞機能や疾患メカニズムの理解に不可欠な細胞表面および細胞内フコシル化糖タンパク質と糖脂質のイメージングを可能にします。その応用は、蛍光顕微鏡およびフローサイトメトリーに特に適しており、研究者に詳細な細胞分析のためのツールを提供します。
アニオンセンシング
この化合物は、特定のアニオンを選択的に検出するためのアニオンセンサの開発に利用されてきました 。4-エチニル-N-エチル-1,8-ナフタレンイミドのユニークな光物理的特性により、光誘起電子移動によって準安定なラジカルアニオン種を生成することができ、これはアニオンセンシングに使用される比色反応に不可欠です。
赤色発光蛍光色素
4-エチニル-N-エチル-1,8-ナフタレンイミドを含む1,8-ナフタレンイミドの誘導体は、赤色発光蛍光を示すように合成されてきました 。これらの誘導体は、生細胞での自家蛍光による干渉を回避し、極性溶媒への溶解性が高いことから、生体システムにおける優れた標識試薬となり、生物学的用途にとって有望です。
抗がん研究
1,8-ナフタレンイミドの官能基化誘導体は、DNAに結合し、抗がん活性を示すことから、抗がん研究で潜在的な可能性を示しています 。これらの化合物は生理的条件下で安定であるため、治療用途や創薬に役立ちます。
蛍光化学センサー
4-エチニル-N-エチル-1,8-ナフタレンイミド: とその誘導体は、蛍光化学センサーの設計に広く用いられています 。これらの化学センサーは、さまざまな分子を高選択性および高感度で検出することができ、迅速な応答と低い検出限界を備えた非侵襲的なアプローチを提供します。
工業用途における光安定性
1,8-ナフタレンイミドの誘導体は、強い蛍光と優れた光安定性を備えているため、ポリマー着色、レーザー活性媒体、発光ダイオード、エレクトロルミネッセンス材料、液晶ディスプレイなど、さまざまな工業用途に使用されています .
光誘起電子移動センサー
4-エチニル-N-エチル-1,8-ナフタレンイミドの光物理的特性により、光誘起電子移動センサーでの使用に適しています 。これらのセンサーは、蛍光変化を通じて、環境の変化や特定の物質の存在を検出するために重要です。
蛍光スイッチャーとイオンプローブ
この化合物は、蛍光スイッチャーとイオンプローブの生成にも応用されています 。これらの応用は、蛍光をオンとオフに切り替えたり、イオンを検出する必要がある研究と実践的な応用の両方で重要です。
作用機序
Target of Action
The primary target of 4-Ethynyl-n-ethyl-1,8-naphthalimide are cell surface and intracellular fucosylated glycoproteins and glycolipids . These targets play a crucial role in various cellular processes, including cell signaling, cell adhesion, and immune response.
Mode of Action
4-Ethynyl-n-ethyl-1,8-naphthalimide is a click-activated fluorescent probe . It interacts with its targets by binding to the fucosylated glycoproteins and glycolipids present on the cell surface and within the cell. This interaction results in the emission of fluorescence, allowing for the imaging of these targets.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of 4-Ethynyl-n-ethyl-1,8-naphthalimide is the fluorescent imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This allows for the visualization of these targets, which can be crucial in research and diagnostic applications.
Action Environment
It is recommended to store the compound at -20°c , suggesting that low temperatures may be necessary for maintaining its stability.
生化学分析
Biochemical Properties
4-Ethynyl-n-ethyl-1,8-naphthalimide is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . It interacts with these biomolecules and enables their visualization .
Cellular Effects
4-Ethynyl-n-ethyl-1,8-naphthalimide is used for imaging of cell surface and intracellular fucosylated glycoproteins and glycolipids . This suggests that it may influence cell function by interacting with these biomolecules .
Molecular Mechanism
It is known to be a click-activated fluorescent probe , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known to be a stable compound, as it is supplied with an azide reactive handle for copper-free click chemistry reactions .
Metabolic Pathways
Given its role as a fluorescent probe, it may interact with enzymes or cofactors involved in the metabolism of fucosylated glycoproteins and glycolipids .
Transport and Distribution
Given its role in imaging cell surface and intracellular biomolecules , it may interact with transporters or binding proteins, and its localization or accumulation may be influenced by these interactions .
Subcellular Localization
Given its role in imaging cell surface and intracellular biomolecules , it may be directed to specific compartments or organelles where these biomolecules are located .
特性
IUPAC Name |
2-ethyl-6-ethynylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c1-3-10-8-9-13-14-11(10)6-5-7-12(14)15(18)17(4-2)16(13)19/h1,5-9H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXEBXIFZUSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C3C(=C(C=C2)C#C)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)





![3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1663677.png)
![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]-N-(2-methoxyethyl)acetamide;hydrochloride](/img/structure/B1663680.png)
![(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride](/img/structure/B1663684.png)
![Bis[amino(methylsulfanyl)methylidene]butanedinitrile](/img/structure/B1663686.png)
